Boc-D-Alb-OH
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Overview
Description
“Boc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “N-α-t.-Boc-D-alanine” and has the empirical formula C8H15NO4 . The molecular weight of this compound is 189.21 .
Synthesis Analysis
The synthesis of “Boc-D-Alb-OH” involves the use of Boc anhydride, which has been studied over various catalytic and solvent systems . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis
The molecular structure of “Boc-D-Alb-OH” is represented by the SMILES stringCC@@HOC(C)(C)C)C(O)=O
. The InChI key for this compound is QVHJQCGUWFKTSE-RXMQYKEDSA-N
. Chemical Reactions Analysis
“Boc-D-Alb-OH” is involved in Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis . An efficient and eco-friendly protocol for the BOC protection of amines has been reported, which is highly efficient, chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis
“Boc-D-Alb-OH” is a powder form compound . It has a quality level of 100 and an assay of ≥98.0% (TLC) . The storage temperature for this compound is between 2-30°C .Scientific Research Applications
Peptide Synthesis
Boc-D-Alb-OH: is commonly used in solid-phase peptide synthesis (SPPS) . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under acidic conditions, allowing for the next amino acid to be added or for the finished peptide to be released from the resin.
Chiral Analysis
The compound is utilized in high-performance liquid chromatography (HPLC) for the separation of amino acid enantiomers . This is crucial in the analysis of chiral compounds, which have different biological activities depending on their orientation.
Pharmaceutical Research
In pharmaceutical research, Boc-D-Alb-OH plays a role in the deprotection of amines , which is a key step in the synthesis of various pharmaceutical compounds . The Boc group ensures that the amine function is protected during intermediate steps and can be selectively removed when needed.
Environmental Science
The compound’s role in environmentally conscious peptide synthesis is significant . It allows for peptide bonds to be formed without the use of harmful organic solvents, aligning with the principles of green chemistry.
Food Industry
Boc-D-Alb-OH: derivatives are involved in the analysis of food products . For instance, they are used in the determination of amino acid content in vinegar, which is important for quality control and nutritional analysis .
Cosmetic Industry
In the cosmetic industry, Boc-D-Alb-OH is part of the synthesis of peptides used in products for sensitive skin . These peptides can have various functions, from anti-aging to soothing properties.
Analytical Chemistry
The compound is essential in analytical chemistry for the development of analytical methods, including quality control and method validation in drug development .
Industrial Applications
Lastly, Boc-D-Alb-OH finds its use in industrial applications, particularly in the synthesis of peptides that can be scaled up for commercial production .
Mechanism of Action
Target of Action
Boc-D-Ala-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group in peptide synthesis . The primary target of Boc-D-Ala-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Boc group in Boc-D-Ala-OH serves as a protective group for the amine functional group in amino acids during peptide synthesis . The Boc group is added to the amino acid through a reaction with di-tert-butyl dicarbonate . The Boc group can be removed later by treating with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis. It plays a crucial role in the protection and deprotection of the amine functional group, which is a significant step in the synthesis of peptides . The exact biochemical pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of the action of Boc-D-Ala-OH is the protection of the amine group in amino acids during peptide synthesis, allowing for the successful production of the desired peptide . This protection is reversible, allowing for the removal of the Boc group when no longer needed .
Action Environment
The efficacy and stability of Boc-D-Ala-OH are influenced by various environmental factors. For instance, the process of adding and removing the Boc group requires specific reaction conditions, including the presence of certain solvents and a controlled pH . Furthermore, Boc-D-Ala-OH should be stored under specific conditions (below +30°C) to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBIUKNOFSXFF-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Alb-OH |
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